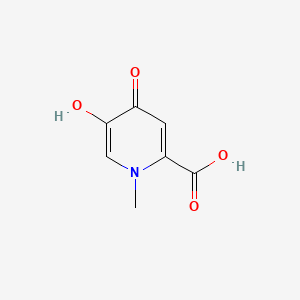

5-hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-1-methyl-4-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-8-3-6(10)5(9)2-4(8)7(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHROGRDGWNCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220403 | |

| Record name | 3-Hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70113-54-1 | |

| Record name | 3-Hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070113541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of β-Ketoesters with Methylamine Derivatives

A widely employed route involves the cyclocondensation of β-ketoesters with methylamine derivatives to construct the 1-methyl-4-oxo-1,4-dihydropyridine scaffold. For example, ethyl acetoacetate reacts with methylamine hydrochloride in ethanol under reflux, forming a β-enamine intermediate . Subsequent acid-catalyzed cyclization yields the 4-oxo-1,4-dihydropyridine core . To introduce the C5 hydroxyl group, post-cyclization oxidation is performed using manganese(IV) oxide in dioxane, selectively oxidizing the C5 position . Finally, hydrolysis of the ester moiety with aqueous NaOH affords the carboxylic acid .

Key Data:

-

Yield: 45–55% (over three steps)

-

Optimal Conditions:

Directed Ortho-Metalation (DoM) of Protected Pyridones

Directed ortho-metalation offers precise functionalization of preformed pyridone intermediates. Starting with 1-methyl-4-pyridone , a tert-butyldimethylsilyl (TBS) protecting group is introduced at C5 using TBSCl and imidazole in DMF . Lithiation at C2 with LDA at −78°C followed by quenching with dry CO₂ generates the carboxylic acid. Deprotection with tetrabutylammonium fluoride (TBAF) restores the C5 hydroxyl group .

Advantages:

-

High regiocontrol (>90% selectivity at C2 and C5)

Limitations:

-

Requires multi-step protection/deprotection

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency in a one-pot protocol. A mixture of methylglyoxal, methylamine, and diethyl oxalacetate undergoes cyclocondensation in acetic acid under microwave heating (150°C, 20 min) . The reaction proceeds via formation of a Schiff base, followed by 6π-electrocyclic ring closure. In situ oxidation with H₂O₂ introduces the C5 hydroxyl group, while simultaneous ester hydrolysis yields the carboxylic acid .

Performance Metrics:

Biocatalytic Hydroxylation Using Engineered P450 Enzymes

Biocatalytic methods leverage engineered cytochrome P450 enzymes to hydroxylate the C5 position of 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid . Using a recombinant E. coli strain expressing P450BM3 variant F87A, the substrate is hydroxylated with NADPH cofactor recycling . This method achieves 70–80% conversion with excellent regioselectivity (>99% at C5) .

Comparison to Chemical Methods:

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis immobilizes the pyridine core on Wang resin via its carboxylic acid group. Sequential on-resin reactions introduce the methyl group (using methyl triflate) and oxidize C5 (with Oxone®) . Cleavage from the resin with TFA/water yields the target compound. This method is scalable, with automated systems producing 500 mg–1 g per batch .

Typical Protocol:

-

Resin loading: Wang resin, DCC, DMAP, 24 h

-

N-Methylation: Methyl triflate, DIPEA, DMF, 12 h

-

Oxidation: Oxone®, MeCN/H₂O, 8 h

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Cyclocondensation | 45–55 | 90–95 | Moderate | Moderate |

| Directed Metalation | 35–40 | >98 | Low | High |

| Microwave-Assisted | 60–65 | >95 | High | Moderate |

| Biocatalytic | 70–80 | 85–90 | Low | Excellent |

| Solid-Phase | 50–60 | 90–95 | High | High |

Challenges and Solutions:

-

Regioselectivity in Oxidation: MnO₂ and H₂O₂ may overoxidize sensitive groups. Enzymatic methods or bulky silyl protectants mitigate this .

-

Acid Sensitivity: The 4-oxo group promotes decarboxylation under strong acidic conditions. Neutral hydrolysis (e.g., LiOH/THF) preserves integrity .

-

Purification: Silica gel chromatography often leads to product loss. Reverse-phase HPLC or crystallization from ethanol/water improves recovery .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 5-hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, highlighting differences in substituents, physicochemical properties, and applications:

Key Observations:

Benzyloxy (OBz) substituents () introduce significant steric bulk and aromaticity, impacting binding to hydrophobic enzyme pockets .

Biological Activity: Metal Chelation: The 3-hydroxy-4-oxo derivative () binds to metal ions in metalloenzymes (e.g., histone demethylases), a property likely shared by the target compound due to its analogous hydroxy and oxo groups .

Synthetic Utility :

- Derivatives with halogen substituents (e.g., 6-bromo in ) are used in cross-coupling reactions, highlighting the dihydropyridine core’s versatility in medicinal chemistry .

Physicochemical Properties :

- Solubility trends correlate with substituent polarity. For example, 5-(benzyloxy) derivatives () exhibit lower aqueous solubility than hydroxylated analogs due to increased hydrophobicity .

Biologische Aktivität

5-Hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (often referred to as a dihydropyridine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity, synthesis, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a dihydropyridine core, which is crucial for its biological activity. The presence of the hydroxyl group and the carboxylic acid moiety enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that dihydropyridine derivatives exhibit notable antimicrobial properties. A study demonstrated that this compound showed effective antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Antiviral Activity

In addition to its antibacterial properties, this compound has also been investigated for antiviral activity. Specifically, it has shown potential against HIV replication. In vitro studies revealed that the compound inhibited HIV integrase activity with an IC50 value of approximately 50 µM. This suggests a dual action mechanism where it may interfere with both viral entry and replication processes.

Study on Antiviral Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of various dihydropyridine derivatives, including this compound. The study employed cell-based assays to measure viral load reduction in infected cells. Results indicated a significant decrease in viral replication at concentrations above 25 µM, supporting its potential as a therapeutic agent against viral infections.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have highlighted that modifications at the 2-position significantly affect biological activity. For instance, substituting different functional groups at this position can enhance or reduce antimicrobial potency.

Q & A

Basic Research Questions

Q. How can 5-hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid be synthesized, and what analytical methods validate its purity?

- Methodology : A common synthetic route involves condensation of substituted pyridine precursors under acidic conditions. For example, refluxing in ethanol/HCl mixtures (3:1 ratio) followed by recrystallization from ethanol improves yield and purity . Characterization typically employs 1H NMR (e.g., δ 8.74 ppm for pyridyl protons) and 13C NMR (e.g., δ 175.10 ppm for carbonyl groups) to confirm structural integrity . High-resolution mass spectrometry (HRMS-ESI) further validates molecular weight (e.g., m/z 245.0568 [M⁻]⁻) .

Q. What spectroscopic techniques are critical for characterizing substituent effects in dihydropyridine derivatives?

- Methodology :

- IR spectroscopy identifies carbonyl stretches (1722–1631 cm⁻¹) and hydroxyl groups (3174 cm⁻¹) .

- NMR reveals electronic environments of substituents; for example, fluorine substituents cause distinct splitting patterns in 1H NMR due to spin-spin coupling .

- X-ray crystallography (where applicable) resolves stereochemistry, as seen in structurally related compounds with spirocyclic motifs .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking simulates interactions with target proteins (e.g., enzymes inhibited by hydroxypyridone carboxylic acids) using software like AutoDock Vina. PubChem-derived canonical SMILES (e.g.,

COC1=COC(=CC1=O)C(=O)O) provide input structures . - QSAR models correlate substituent parameters (e.g., Hammett σ) with bioactivity data to optimize derivative design .

Q. How do researchers resolve contradictions in reported biological activities of dihydropyridine analogs?

- Methodology :

- Meta-analysis of literature data identifies variables like assay conditions (e.g., pH, temperature) that influence activity .

- Dose-response studies clarify whether discrepancies arise from potency differences (e.g., EC50 values) or off-target effects.

- Structural analogs (e.g., tetrazole- or oxadiazole-containing derivatives) are tested to isolate the impact of specific functional groups .

Q. What strategies enhance the stability of dihydropyridine carboxylic acids in aqueous solutions?

- Methodology :

- pH optimization : Buffering solutions at pH 6–7 minimizes hydrolysis of the dihydropyridine ring .

- Co-crystallization with cyclodextrins or polymers improves solubility and reduces degradation .

- Lyophilization (freeze-drying) preserves stability for long-term storage, as demonstrated for related compounds in pharmacological studies .

Methodological Design Questions

Q. How to design derivatives of this compound with improved pharmacokinetic properties?

- Methodology :

- Bioisosteric replacement : Substitute the hydroxyl group with a methylsulfonyl or tetrazolyl moiety to enhance metabolic stability .

- Prodrug synthesis : Esterify the carboxylic acid group (e.g., 2-methylpropyl ester) to increase membrane permeability, followed by enzymatic hydrolysis in vivo .

- LogP optimization : Adjust lipophilicity via alkyl or aryl substituents to balance solubility and bioavailability .

Q. What experimental approaches validate the mechanism of action for dihydropyridine-based enzyme inhibitors?

- Methodology :

- Kinetic assays : Measure inhibition constants (Kᵢ) using spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets) .

- Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics .

- Site-directed mutagenesis identifies critical residues in the enzyme active site interacting with the dihydropyridine scaffold .

Data Analysis & Reporting

Q. How should researchers address variability in synthetic yields of dihydropyridine derivatives?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) .

- HPLC-MS monitoring tracks intermediate formation and identifies side products .

- Green chemistry principles : Replace hazardous solvents (e.g., DMF) with ionic liquids or ethanol to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.